6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoicacid
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Overview
Description
6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid is a compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid typically involves the reaction of hexanoic acid with a triazine derivative. One common method involves the use of sodium carbonate as a base in a dioxane/water solvent mixture at temperatures ranging from 70 to 80°C . Alternatively, microwave irradiation can be employed to facilitate the reaction, using a multimode reactor .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Jones reagent in acetone at low temperatures.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the chloride ion is replaced with other nucleophiles like morpholine.
Common Reagents and Conditions
Oxidation: Jones reagent, acetone, 0-10°C.
Reduction: Sodium borohydride, ethanol.
Substitution: Morpholine, sodium carbonate, dioxane/water solvent mixture, 70-80°C.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Jones reagent can yield carboxylic acids, while substitution with morpholine can produce morpholine derivatives .
Scientific Research Applications
6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196) .
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~,N~2~-diethylglycinamide .
Uniqueness
6-((1,4,5,6-Tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)amino)hexanoic acid is unique due to its specific triazine ring structure and the presence of a hexanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94113-62-9 |
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Molecular Formula |
C9H14N4O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
6-[(4,6-dioxo-1H-1,3,5-triazin-2-yl)amino]hexanoic acid |
InChI |
InChI=1S/C9H14N4O4/c14-6(15)4-2-1-3-5-10-7-11-8(16)13-9(17)12-7/h1-5H2,(H,14,15)(H3,10,11,12,13,16,17) |
InChI Key |
UPPFGNUFAQBGNU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CCNC1=NC(=O)NC(=O)N1 |
Origin of Product |
United States |
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